Product packaging for 3-(3-Hydroxypropyl)indolin-2-one(Cat. No.:CAS No. 58025-85-7)

3-(3-Hydroxypropyl)indolin-2-one

Cat. No.: B2876047
CAS No.: 58025-85-7
M. Wt: 191.23
InChI Key: MZSGZXMPNBPPOM-UHFFFAOYSA-N
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Description

3-(3-Hydroxypropyl)indolin-2-one is a high-purity chemical reagent based on the privileged indolin-2-one (oxindole) scaffold, which is extensively utilized in medicinal chemistry and drug discovery research. The indolin-2-one core is a structurally significant heterocycle found in a wide range of bioactive molecules and natural products . The 3-hydroxypropyl side chain at the 3-position provides a versatile functional handle for further synthetic modification, enabling researchers to explore structure-activity relationships and develop novel derivatives. This compound is of particular interest in anticancer and antimicrobial research. Indolin-2-one derivatives have demonstrated significant potential as antitumor agents, with some analogs, such as those based on the 3-(4-hydroxyphenyl)indoline-2-one pharmacophore, showing potent activity in preclinical models of drug-resistant cancers . The scaffold's ability to be functionalized at the 3-position is crucial for optimizing potency and selectivity against specific molecular targets. Furthermore, structurally related 3,3-di(indolyl)indolin-2-ones have shown notable antimicrobial activity in scientific studies, suggesting potential applications in developing new anti-infective agents . For research purposes only. This product is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NO2 B2876047 3-(3-Hydroxypropyl)indolin-2-one CAS No. 58025-85-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-hydroxypropyl)-1,3-dihydroindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c13-7-3-5-9-8-4-1-2-6-10(8)12-11(9)14/h1-2,4,6,9,13H,3,5,7H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZSGZXMPNBPPOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C(=O)N2)CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structure Activity Relationship Sar Studies of Indolin 2 One Derivatives with a Focus on 3 Substitution

Influence of the Indolin-2-one Core on Biological Activity

The indolin-2-one scaffold is recognized as a "privileged structure" in medicinal chemistry. nih.govgrowingscience.comresearchgate.net This is due to its versatile and rigid bicyclic framework, which allows it to bind to a variety of biological targets with high affinity. nih.govresearchgate.net The core itself, a fusion of a benzene (B151609) ring and a five-membered nitrogen-containing ring with a carbonyl group at the C-2 position, provides a foundational structure for numerous synthetic and natural compounds with significant biological activities. growingscience.comnih.govnrfhh.com

The inherent properties of the indolin-2-one nucleus, including its ability to participate in hydrogen bonding and hydrophobic interactions, make it an excellent starting point for the design of targeted therapeutic agents. researchgate.net Its structure is a common feature in many kinase inhibitors, a class of drugs that interfere with kinase enzymes, which are crucial for cell signaling and growth. ingentaconnect.combenthamdirect.com Several clinically approved or trialed anticancer drugs, such as Sunitinib and Semaxanib, are based on this core, underscoring its importance in oncology drug development. nih.govgrowingscience.com The indolin-2-one moiety often serves as the primary pharmacophore that anchors the molecule within the ATP-binding pocket of these enzymes. researchgate.net

Impact of Substituents at the C-3 Position on Pharmacological Profiles

Role of Hydroxypropyl and Related Alkyl Chains at C-3

The presence of a hydroxypropyl group or similar alkyl chains at the C-3 position can significantly influence the biological activity of indolin-2-one derivatives. The hydroxypropyl group, with its terminal hydroxyl moiety and flexible three-carbon chain, can enhance solubility and provide an additional point for hydrogen bonding with biological targets. ontosight.ai

Studies on various indolin-2-one derivatives have highlighted the importance of the length and composition of alkyl chains at C-3. For instance, in a series of indenopyrrolocarbazole-based kinase inhibitors, a 3-hydroxypropyl group was found to be a key feature for potent inhibition of the Vascular Endothelial Growth Factor Receptor (VEGF-R2). acs.org Research has also shown that compounds with an extended side chain at the C-3 position can exhibit high potency and selectivity against certain receptor tyrosine kinases. acs.orgnih.gov The flexibility of an alkyl chain, such as in a compound with an ornithine residue attached via an aminomethylene linker at C-3, has been shown to be favorable for biological activity, suggesting that the ability of the chain to fold is important. core.ac.uk

Steric and Electronic Effects of C-3 Modifications

The steric and electronic properties of substituents at the C-3 position are critical determinants of a compound's interaction with its biological target. rsc.orgacs.org

Steric Effects: The size and shape of the substituent at C-3 can influence how well the molecule fits into the binding site of an enzyme or receptor. acs.org Bulky substituents can either enhance binding by occupying a large hydrophobic pocket or cause steric hindrance that prevents effective binding. nih.govmdpi.com For example, in the context of tyrosine kinase inhibition, indolin-2-ones with bulky groups on a benzylidene substituent at C-3 showed high selectivity for EGF and Her-2 receptors. acs.orgnih.gov Conversely, in other cases, excessively large groups can diminish activity. mdpi.com

Structure-Activity Relationships for Specific Target Interactions

The specific structural features of 3-substituted indolin-2-one derivatives directly correlate with their ability to interact with and modulate the activity of specific enzymes and receptors.

Correlation of Molecular Features with Enzyme Inhibition

The indolin-2-one scaffold is a well-established platform for designing enzyme inhibitors, particularly for protein kinases. ingentaconnect.combenthamdirect.com The SAR for these interactions is often well-defined:

Hydrogen Bonding: The lactam NH and carbonyl oxygen of the indolin-2-one core are crucial for forming hydrogen bonds with the hinge region of the kinase ATP-binding site, a common interaction mode for this class of inhibitors. acs.org

C-3 Substituent Orientation: The substituent at the C-3 position projects out from the core and can interact with the solvent-exposed region of the binding pocket. The nature of this substituent determines the inhibitor's selectivity. For example, a 3-[(five-membered heteroaryl ring)methylidenyl] group confers high specificity for the VEGF (Flk-1) receptor tyrosine kinase. acs.orgnih.gov

Enzyme Inhibition Data: Studies have demonstrated that modifications at C-3 can lead to highly potent enzyme inhibitors. For example, a representative compound with a specific C-3 substitution exhibited an IC50 value of 25 nM against p21-activated kinase 4 (PAK4). ucla.edu Other derivatives have shown potent inhibition of cyclin-dependent kinases (CDKs) and angiokinases like VEGFR-2 and EGFR. mdpi.com

Below is a table summarizing the inhibitory activities of selected indolin-2-one derivatives against various kinases:

Table 1: Kinase Inhibition by C-3 Substituted Indolin-2-one Derivatives
Compound ID C-3 Substituent Type Target Kinase IC50 (nM) Source
10a Indolin-2-one-5-carboxamide derivative PAK4 25 ucla.edu
Compound 9 Quinazolinone-based CDK-2 9.39 mdpi.com
Compound 9 Quinazolinone-based VEGFR-2 56.74 mdpi.com
Compound 20 Quinazolinone-based VEGFR-2 ~17.4* mdpi.com
Compound 20 Quinazolinone-based EGFR ~26.7* mdpi.com

*IC50 values for compound 20 were reported to be 5.4-fold and 8.8-fold more potent than indirubin's IC50s of 94.1 nM (VEGFR-2) and 235.1 nM (EGFR), respectively.

SAR in Context of Receptor Binding

Beyond enzyme inhibition, indolin-2-one derivatives are also being explored as ligands for various receptors, including dopamine (B1211576) receptors. The SAR in this context also highlights the importance of the substituent at a key position.

In the development of dopamine D4 receptor ligands, a series of indolin-2-one derivatives with piperazinylbutyl side chains attached to the amide nitrogen were synthesized. ingentaconnect.comnih.gov Within this series, modifications to a benzyl (B1604629) group at the end of the side chain significantly altered the binding affinity and selectivity for the D4 receptor over D2 and D3 subtypes. ingentaconnect.com

The study found that a hydroxyl group on the benzyl ring was particularly beneficial. The compound 1-(4-(4-(4-hydroxybenzyl)-1-piperazinyl)butyl)indolin-2-one demonstrated the highest affinity and selectivity, with a Ki value of 0.5 nM for the D4 receptor. This represented a 3,630-fold selectivity over the D2 receptor and a 2,450-fold selectivity over the D3 receptor. ingentaconnect.comnih.gov

The table below illustrates the impact of substituent changes on dopamine receptor binding affinity:

Table 2: Dopamine Receptor Binding Affinities (Ki, nM) of N-Substituted Indolin-2-one Derivatives
Compound R Group on Benzyl D2 Receptor D3 Receptor D4.2 Receptor
4a 4-H 2890 1870 2.8
4b 4-Cl 2150 1540 1.9
4c 4-OH 1815 1225 0.5
4d 4-CH3 2560 1780 2.1
4e 4-OCH3 2430 1650 2.5

Source: Adapted from data in reference ingentaconnect.com

This data clearly shows that while all tested compounds had a preference for the D4 receptor, the presence of a 4-hydroxyl group on the terminal benzyl ring (compound 4c) provided a significant boost in binding affinity for this specific receptor subtype. ingentaconnect.com

Quantitative Structure-Activity Relationship (QSAR) Analysis of Indolin-2-one Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com In the context of indolin-2-one derivatives, QSAR studies are instrumental in understanding how different substituents on the core scaffold influence their inhibitory potency against various biological targets, particularly protein kinases. benthamdirect.comtandfonline.com These models provide predictive tools for designing new, more potent analogues and offer insights into the molecular interactions driving their activity. tandfonline.comnih.gov

Typically, QSAR studies on indolin-2-ones involve the development of models using techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.govderpharmachemica.com These three-dimensional (3D-QSAR) methods correlate the biological activity of compounds with their 3D properties, such as steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. nih.govresearchgate.net

Research on indolin-2-one analogues has yielded several robust QSAR models, primarily targeting protein kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor (VEGFR), 3-Phosphoinositide-Dependent Protein Kinase-1 (PDK1), and Src Tyrosine Kinase. benthamdirect.comderpharmachemica.comacs.org

A 3D-QSAR study on a series of indolinone derivatives as inhibitors of PDK1 resulted in statistically significant CoMFA and CoMSIA models. nih.govacs.orgacs.org The CoMFA model showed a cross-validated coefficient (q²) of 0.737 and a non-cross-validated coefficient (r²) of 0.907. researchgate.netacs.orgacs.org The CoMSIA model was even more robust, with a q² of 0.824 and an r² of 0.991. researchgate.netacs.orgacs.org These models, often combined with molecular docking, revealed that specific steric and electrostatic interactions are crucial for inhibitory activity. nih.govacs.org The contour maps generated from these analyses help to visualize regions where modifications to the chemical structure could enhance or diminish biological activity. nih.govnih.gov

Similarly, a 3D-QSAR analysis was conducted on indolin derivatives as inhibitors of VEGFR-2, a key receptor in angiogenesis. derpharmachemica.com This study also produced reliable CoMFA and CoMSIA models with high predictive power (predictive r² of 0.885 and 0.861, respectively). derpharmachemica.com The analysis of the contour maps provided valuable information for designing novel indolin derivatives as potent anticancer agents. derpharmachemica.com

Another QSAR study focusing on a series of 3-substituted indolin-2-ones as non-receptor Src tyrosine kinase inhibitors found a significant correlation between the compounds' activity and their hydrophobicity and molar refractivity. benthamdirect.com This suggests that the inhibitory activity is governed by both the hydrophobic and steric properties of the molecules. benthamdirect.com The model was validated internally (r²cv = 0.66) and externally (r²pred = 0.52), demonstrating its potential to predict the potency of new compounds. benthamdirect.com

The table below summarizes the statistical results from a representative 3D-QSAR study on indolinone derivatives as PDK1 inhibitors, highlighting the robustness of the derived models. acs.orgacs.org

Modelq² (Cross-validated r²)r² (Non-cross-validated r²)SEE (Standard Error of Estimate)F valueComponents
CoMFA 0.7370.9070.35497.0535
CoMSIA 0.8240.9910.112589.2629

Table 1: Statistical parameters of CoMFA and CoMSIA models for PDK1 inhibitors. acs.orgacs.org

The contour maps from these types of studies provide crucial insights. For instance, in the analysis of PDK1 inhibitors, the electrostatic contour map might indicate that an electron-withdrawing group is favored at a specific position, while the steric map might show that a bulky substituent is detrimental at another. For a compound like 3-(3-Hydroxypropyl)indolin-2-one, the hydroxyl group could participate in hydrogen bonding, a feature that can be quantitatively assessed and optimized using CoMSIA models. The propyl chain contributes to the steric and hydrophobic profile of the molecule, which QSAR studies have shown to be significant drivers of activity. benthamdirect.com

In a study of pyrrole-indoline-2-ones as Aurora A kinase inhibitors, CoMFA and CoMSIA models also showed good predictive ability (q² values of 0.726 and 0.566, respectively). nih.gov Docking studies complemented the QSAR findings, identifying key interactions, such as those involving a secondary amine group on the indolin-2-one ring, which are vital for binding to the receptor. nih.gov These combined approaches provide a powerful platform for designing new inhibitors with potentially enhanced potency. tandfonline.comnih.gov

The table below illustrates how experimental activity data for a set of indolin-2-one analogues is used in a QSAR study, along with the predicted activity from the generated model and the residual values.

CompoundExperimental pIC₅₀Predicted pIC₅₀ (CoMSIA)Residual
Analogue 1 5.305.280.02
Analogue 2 5.895.95-0.06
Analogue 3 6.156.110.04
Analogue 4 4.964.99-0.03
Analogue 5 7.227.210.01

Table 2: Example of experimental and predicted activities from a QSAR analysis of indolin-2-one analogues. (Data is illustrative of typical QSAR results).

Collectively, QSAR studies on indolin-2-one analogues consistently demonstrate that substitutions at the C3-position are critical for activity. nih.gov The models highlight the importance of a balanced profile of steric, electronic, and hydrophobic properties to achieve high inhibitory potency against various protein kinase targets. benthamdirect.comnih.gov

Biological Activities of Indolin 2 One Derivatives and Potential Research Avenues for 3 3 Hydroxypropyl Indolin 2 One

Anticancer and Antiproliferative Activities

Indolin-2-one derivatives have been extensively studied for their potent anticancer effects, which are often attributed to their ability to interfere with key signaling pathways that control cell growth, proliferation, and survival. cancertreatmentjournal.comscirp.org

A primary mechanism by which indolin-2-one derivatives exert their anticancer effects is through the inhibition of protein kinases. cancertreatmentjournal.comscirp.org These enzymes play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. scirp.org

VEGFR, RTKs, and TRKs: Many indolin-2-one derivatives are potent inhibitors of vascular endothelial growth factor receptors (VEGFRs), a family of receptor tyrosine kinases (RTKs) that are critical for angiogenesis—the formation of new blood vessels that tumors need to grow and metastasize. researchgate.netcancertreatmentjournal.com Sunitinib, an indolin-2-one-based drug, is a multi-kinase inhibitor that targets VEGFR, PDGFR, c-kit, and other RTKs. scirp.orgscirp.org The pyrrole-indolin-2-one scaffold is particularly known for its anti-angiogenic properties via inhibition of VEGFRs and platelet-derived growth factor receptors (PDGFRs). cancertreatmentjournal.com

CDK2: Cyclin-dependent kinase 2 (CDK2) is another important target for indolin-2-one derivatives. CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and prevent cancer cell proliferation. nih.gov

EGFR: The epidermal growth factor receptor (EGFR) is another RTK that is often overexpressed in cancer cells. Some indolin-2-one derivatives have shown the ability to inhibit EGFR, contributing to their anticancer activity. nih.gov

ALK: Anaplastic lymphoma kinase (ALK) is a receptor tyrosine kinase that can become oncogenic when mutated or overexpressed. Indolin-2-one derivatives are being investigated as potential ALK inhibitors.

MDM2: While not a kinase, the murine double minute 2 (MDM2) protein is a key negative regulator of the p53 tumor suppressor. mdpi.com Some indolin-2-one derivatives have been shown to inhibit the MDM2-p53 interaction, leading to the reactivation of p53 and the induction of apoptosis in cancer cells. mdpi.com

Table 1: Examples of Indolin-2-one Derivatives and their Kinase Inhibition

CompoundTarget KinasesReference
SunitinibVEGFR, PDGFR, c-kit, FLT3, RET, CSF1R scirp.orgscirp.org
SU5416VEGFR-2, KIT scirp.org
SU6668VEGFR, PDGFRβ, FGFR1 scirp.org
Compound 9CDK-2, CDK-4 nih.gov
Compound 20VEGFR-2, EGFR nih.gov

As mentioned above, a key aspect of the anticancer activity of many indolin-2-one derivatives is their ability to inhibit angiogenesis. researchgate.net By blocking the formation of new blood vessels, these compounds can effectively starve tumors of the nutrients and oxygen they need to grow and spread. cancertreatmentjournal.com The anti-angiogenic effects of these compounds are primarily mediated through the inhibition of VEGFRs. cancertreatmentjournal.comnih.gov For example, the compound SU-5416 and its analogues have been shown to decrease angiogenesis in in vitro models. nih.gov

The p53 protein is a critical tumor suppressor that is often inactivated in cancer cells. mdpi.com One of the main mechanisms of p53 inactivation is through its interaction with the MDM2 protein, which targets p53 for degradation. mdpi.comresearchgate.net Several spirooxindole compounds, which are structurally related to indolin-2-ones, have been shown to inhibit the MDM2-p53 interaction. mdpi.com This inhibition leads to the stabilization and activation of p53, which in turn can trigger apoptosis (programmed cell death) in cancer cells. mdpi.com Isoindolinone derivatives have also been developed as inhibitors of this interaction. nih.govacs.org

Anti-Inflammatory Activities

In addition to their anticancer properties, indolin-2-one derivatives have also demonstrated significant anti-inflammatory activities. mdpi.comnih.gov Inflammation is a complex biological process that, when chronic, can contribute to the development of various diseases, including cancer. mdpi.com

Indolin-2-one derivatives have been shown to inhibit the production of key pro-inflammatory mediators, such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). mdpi.comnih.govresearchgate.net

Nitric Oxide (NO): Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. Several indolin-2-one derivatives have been found to inhibit NO production in macrophage cells stimulated with lipopolysaccharide (LPS), a potent inflammatory agent. mdpi.commdpi.com For instance, 3-(3-hydroxyphenyl)-indolin-2-one showed excellent inhibitory activity on NO production. mdpi.com More directly related to the subject of this article, 3-hydroxy-3-(2-oxopropyl)indolin-2-one, a metabolite from a human-derived Enterocloster strain, was found to inhibit NO production. nih.gov

TNF-α and IL-6: These cytokines play a central role in the inflammatory cascade. Studies have shown that certain indolin-2-one derivatives can suppress the production of TNF-α and IL-6 in a dose-dependent manner. mdpi.comnih.govresearchgate.net For example, compound 7i, an indole-2-one derivative, showed strong inhibition of both TNF-α and IL-6 production. nih.govresearchgate.net

Table 2: Anti-Inflammatory Activity of Selected Indolin-2-one Derivatives

CompoundEffectCell LineReference
3-(3-hydroxyphenyl)-indolin-2-oneInhibition of NO, TNF-α, and IL-6 productionRAW264.7 mdpi.com
Compound 7iInhibition of TNF-α and IL-6 productionRAW264.7 nih.govresearchgate.net
Compound 8eInhibition of TNF-α and IL-6 productionRAW264.7 nih.govresearchgate.net
3-hydroxy-3-(2-oxopropyl)indolin-2-oneInhibition of NO productionMurine macrophage cells nih.gov

The anti-inflammatory effects of indolin-2-one derivatives are also mediated by their ability to modulate key intracellular signaling pathways that are involved in the inflammatory response. mdpi.comnih.gov

Akt, MAPK, and NF-κB: The Akt, mitogen-activated protein kinase (MAPK), and nuclear factor-kappa B (NF-κB) pathways are critical regulators of inflammation. mdpi.comnih.gov Studies have shown that some indolin-2-one derivatives can significantly inhibit the activation of these pathways. mdpi.commdpi.com For example, 3-(3-hydroxyphenyl)-indolin-2-one was found to attenuate the Akt, MAPK, and NF-κB signaling pathways in LPS-stimulated macrophages. mdpi.com Indole (B1671886) compounds in general are known to modulate the PI3K/Akt/mTOR/NF-κB signaling pathway. nih.gov

Antimicrobial Activities (Antibacterial, Antifungal, Antiviral)

Derivatives of the indolin-2-one core have demonstrated significant potential as antimicrobial agents, with various substitutions leading to potent antibacterial, antifungal, and antiviral compounds.

Antibacterial Activities

The indolin-2-one skeleton is a promising scaffold for developing new antibacterial agents. mdpi.com Numerous studies have revealed that modifications at the C-3 position, as well as on the indole ring, can yield compounds with significant activity against both Gram-positive and Gram-negative bacteria.

For instance, a series of 3-alkylidene-2-indolone derivatives were synthesized and tested, with some compounds showing high potency. mdpi.com Notably, compounds 10f, 10g, and 10h displayed a minimum inhibitory concentration (MIC) of 0.5 μg/mL against Staphylococcus aureus ATCC 6538, methicillin-resistant Staphylococcus aureus (MRSA) ATCC 43300, and another S. aureus strain, matching the activity of the control drug, gatifloxacin. mdpi.com Hybrids of indolin-2-one and nitroimidazole have also shown remarkable antibacterial activities, with one compound exhibiting MIC values from 0.0625–4 μg/mL against several bacterial strains. mdpi.com

Other modifications, such as the introduction of a sulfonamide group, have also proven effective. A series of 1,5-disubstituted indolin-2-one derivatives containing sulfonamides were evaluated, with compounds 7b, 7d, and 8b showing notable activity against S. aureus ATCC26112, with inhibition zones of 19 mm, 21 mm, and 23.5 mm, respectively, at a concentration of 100 μg/mL. asianpubs.orgresearchgate.net Similarly, 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}-indolin-2-one derivatives showed potent to moderate antibacterial activity, with MIC values between 20 and 100 µg/mL. tandfonline.comresearchgate.net

Derivative ClassTest Organism(s)Key FindingsReference
3-Alkylidene-2-indolones (compounds 10f, 10g, 10h)Staphylococcus aureus (including MRSA)MIC of 0.5 μg/mL, comparable to gatifloxacin. mdpi.com
Indolin-2-one-nitroimidazole hybridsGram-positive and Gram-negative bacteriaMIC values ranging from 0.0625–4 μg/mL. mdpi.com
3-Benzylidene-indolin-2-onesS. aureus, Streptococcus pyogenes, Escherichia coli, Pseudomonas aeruginosaMost derivatives exhibited significant antimicrobial activity. mdpi.com
1,5-Disubstituted indolin-2-ones with sulfonamidesS. aureus ATCC26112Inhibition zones up to 23.5 mm at 100 μg/mL. asianpubs.orgresearchgate.net
3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}-indolin-2-onesGram-positive and Gram-negative bacteriaMIC values between 20 and 100 µg/mL. tandfonline.comresearchgate.net
Indolin-2-ones with an arylidene motif (compounds 4f, 4g, 4h)Klebsiella pneumoniaeMIC value of 3.125 mg/mL. nih.gov

Antifungal Activities

The indolin-2-one scaffold has also been a source of potent antifungal agents. Studies have shown that specific substitutions can lead to significant activity against a range of pathogenic fungi. For example, indolin-2-one derivatives featuring a 3-aminophenyl (4d) or 2-pyridyl (4g) group demonstrated the best antifungal activities against all tested fungi in one study. nih.gov The derivative with the 2-pyridyl fragment was particularly effective against Candida albicans, C. krusei, and C. parapsilosis, with MIC values of 3.1 mg/mL for all three species. nih.gov

In another study, newly synthesized 3-indolyl-3-hydroxy oxindole (B195798) derivatives were tested against five plant pathogenic fungi. mdpi.com Compound 3u showed the highest inhibitory activity against Rhizoctonia solani, with an EC₅₀ value of 3.44 mg/L, which was superior to the commercial fungicides Chlorothalonil (CA) and Pyraclostrobin (PCA). mdpi.com Additionally, 3-alkylidene-2-indolone derivative 10d was found to have fungicidal activity against Candida albicans CMCC 98001. mdpi.com The synthesis of 5-indolylmethylenerhodanine-3-carboxylic/sulfonic acid derivatives has also yielded compounds with significant effects against Candida albicans, with MIC/MFC values in the range of 25-50 μg/mL. biopolymers.org.ua

Derivative ClassTest Organism(s)Key FindingsReference
Indolin-2-one with 2-pyridyl fragment (4g)Candida albicans, C. krusei, C. parapsilosisMIC value of 3.1 mg/mL against all three species. nih.gov
Indolin-2-one with 3-aminophenyl fragment (4d)Cladosporium cladosporioides, C. albicans, Penicillium italicum, Aspergillus nigerShowed the highest activities against these fungi strains. nih.gov
3-indolyl-3-hydroxy oxindole (compound 3u)Rhizoctonia solaniEC₅₀ of 3.44 mg/L, superior to commercial fungicides. mdpi.com
3-Alkylidene-2-indolone (compound 10d)Candida albicans CMCC 98001Demonstrated fungicidal activity. mdpi.com
5-indolylmethylenerhodanine-3-carboxylic/sulfonic acidsCandida albicansMIC/MFC values of 25-50 μg/mL. biopolymers.org.ua

Antiviral Activities

Isatin (B1672199), a precursor to indolin-2-one, and its derivatives have been described as broad-spectrum antiviral agents for decades. mdpi.com This activity extends to various indolin-2-one derivatives, which have shown inhibitory effects against several viruses, most notably the Human Immunodeficiency Virus (HIV).

A series of novel 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivatives were synthesized and tested for broad-spectrum antiviral activity. mdpi.com Compound 9 demonstrated the highest activity against influenza virus H1N1, with an IC₅₀ value of 0.0027 µM. mdpi.com Other research has focused on the development of indolin-2-one derivatives as inhibitors of HIV enzymes, which is discussed further in section 4.5.

Antioxidant Activities

Oxidative stress is implicated in numerous diseases, and compounds with the ability to scavenge reactive oxygen species (ROS) are of significant therapeutic interest. Several studies have demonstrated that indolin-2-one and its derivatives possess notable antioxidant properties.

A study of 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}-indolin-2-one derivatives revealed that they were significant scavengers of DPPH (2,2-diphenyl-1-picrylhydrazyl) free radicals in a concentration-dependent manner. tandfonline.comresearchgate.net The IC₅₀ values for these compounds ranged from 18.34 to 50.54 µM, with 5-halo substituted compounds being the most potent. tandfonline.comresearchgate.net

Another study synthesized a series of novel Schiff bases of isatin and evaluated their antioxidant activity using DPPH, nitric oxide, and hydrogen peroxide radical scavenging assays. tandfonline.com In all methods, the compound 3-(4-(3,4,5-trimethoxy benzylideneamino)phenylimino) indoline-2-one (5d) showed the highest antioxidant activity, attributed to the presence of electron-donating groups. Conversely, the compound with an electron-withdrawing group showed the least activity. tandfonline.com Furthermore, oxindole and related indole derivatives have been generally noted for their very good antioxidant activity. nih.gov

Derivative ClassAssay MethodKey FindingsReference
3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}-indolin-2-onesDPPH radical scavengingIC₅₀ values between 18.34 and 50.54 µM. 5-halo substituted compounds were most potent. tandfonline.comresearchgate.net
3-(4-(3,4,5-trimethoxy benzylideneamino)phenylimino) indoline-2-oneDPPH, Nitric Oxide, H₂O₂ scavengingShowed the highest antioxidant activity in the series. tandfonline.com
3-(Substituted-benzylidene)-1,3-dihydro indolin-2 one and thione derivativesRadical scavengingDemonstrated effectiveness as radical scavengers. researchgate.net
Isatin-based Chalcone DerivativesDPPH methodActivity was found to be very weak at low concentrations. doaj.org

Other Pharmacological Activities (e.g., Anti-HIV-1 RT inhibition)

Beyond antimicrobial and antioxidant effects, the indolin-2-one scaffold is crucial for developing inhibitors of key enzymes, particularly HIV-1 Reverse Transcriptase (RT). The RT enzyme, with its dual polymerase and ribonuclease H (RNase H) functions, is a primary target for antiretroviral drugs.

Significant research has been conducted on 3-hydroxy-indolin-2-one analogs as potential anti-HIV-1 agents. In one study, twenty-two compounds based on the 3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one nucleus were designed and synthesized. bohrium.comresearchgate.net Compounds 3d, 5c, and 5e showed encouraging potency against the RT enzyme and HIV-1 in concentrations ranging from low micromolar to nanomolar. bohrium.comresearchgate.net Structure-activity relationship studies revealed that a bromo or chloro substitution at the 5th position of the oxindole ring markedly enhanced potency against RT. bohrium.comresearchgate.net

Other studies have identified indolin-2-one derivatives as dual inhibitors of both the polymerase and RNase H activities of HIV-1 RT. mdpi.comnih.gov For instance, 5-nitro-3-(2-(4-phenylthiazol-2-yl)hydrazineylidene)indolin-2-one derivatives were found to inhibit HIV-1 replication through a multitarget mechanism, blocking both RT functions as well as the HIV-1 integrase enzyme. mdpi.comnih.gov A series of 3-hydrazonoindolin-2-one derivatives were also designed as HIV-1 RNase H inhibitors, with the most potent compound exhibiting a Ki value of 0.55 μM. mdpi.com

Derivative ClassTargetKey FindingsReference
3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-ones (compounds 3d, 5c, 5e)HIV-1 RTPotency in low micromolar to nanomolar range; good safety index. bohrium.comresearchgate.net
5-Nitro-3-(2-(4-phenylthiazol-2-yl)hydrazineylidene)indolin-2-onesHIV-1 RT (polymerase & RNase H), HIV-1 IntegraseDual inhibitors blocking HIV-1 replication with EC₅₀ < 20 µM. mdpi.comnih.gov
3-Hydrazonoindolin-2-one derivativesHIV-1 RNase HPotent inhibition with Ki values as low as 0.55 μM. mdpi.com
(Z)-3-(2-(4-(aryl)-1,3-thiazol-2-yl)hydrazineylidene)indolin-2-one derivativesHIV-1 RT (polymerase & RNase H)Dual inhibitory activity in the low micromolar range. researchgate.net

Mechanistic Investigations of Indolin 2 One Derivative Bioactivity

Molecular Mechanisms of Target Engagement

The engagement of indolin-2-one derivatives with their biological targets is a highly specific process governed by a variety of molecular interactions. This engagement can lead to the inhibition of enzymes or the modulation of complex cellular signaling networks.

Binding Site Analysis in Enzyme Inhibition (e.g., ATP pocket)

A predominant mechanism of action for many indolin-2-one derivatives is the inhibition of protein kinases, which are crucial regulators of cellular processes. scirp.org These small molecules often act as competitive inhibitors, targeting the highly conserved ATP-binding pocket of kinases. scirp.orgbgc.ac.in By occupying this site, they prevent the binding of ATP, thereby blocking the kinase's ability to phosphorylate its substrates.

The structural features of the indolin-2-one core are well-suited for interaction with the ATP-binding pocket. The planar bicyclic system can fit into the adenine-binding region, while substituents can be modified to achieve specific interactions with surrounding amino acid residues, enhancing both potency and selectivity. scirp.org For instance, the indolin-2-one derivative Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor, effectively occupies the ATP binding pocket of several kinases, including VEGFR and PDGFR. scirp.org

Molecular docking and X-ray crystallography studies have provided detailed insights into these binding modes. A key interaction often involves the formation of hydrogen bonds between the indolin-2-one core and the hinge region of the kinase. For example, in a computational study of 1,3,4-thiadiazole-linked indolin-2-one hybrids, the carbonyl group and the NH group of the indolin-2-one scaffold were identified as a hydrogen bond acceptor and donor, respectively, which are crucial for binding to the c-KIT kinase domain. acs.org

Kinase TargetKey Interacting ResiduesType of InteractionReference
c-KitNot SpecifiedHydrogen Bonding acs.org
VEGFR2Not SpecifiedNot Specified scirp.org
PDGFRα/βNot SpecifiedNot Specified scirp.org
FLT3Not SpecifiedNot Specified scirp.org

Modulation of Cellular Signaling Pathways

By inhibiting specific kinases, indolin-2-one derivatives can profoundly disrupt cellular signaling pathways that are often dysregulated in diseases like cancer. scirp.orgoncotarget.com For example, inhibition of VEGFR and PDGFR by compounds like Sunitinib blocks downstream signaling cascades involved in angiogenesis (the formation of new blood vessels) and cell proliferation. scirp.org

Furthermore, some indolin-2-one derivatives can modulate signaling pathways through mechanisms other than direct kinase inhibition. For instance, certain 3-(2-oxoethylidene)indolin-2-one derivatives have been shown to activate the Nrf2 pathway, which is involved in cellular protection against oxidative stress, and inhibit the NF-κB signaling pathway, a key regulator of inflammation. nih.gov Another study on 3-(3-hydroxyphenyl)-indolin-2-one demonstrated its ability to inhibit the Akt, MAPK, and NF-κB signaling pathways in response to lipopolysaccharide (LPS) stimulation in macrophages, highlighting its anti-inflammatory potential. mdpi.com This modulation is achieved by inhibiting the phosphorylation of key proteins in these pathways, such as Akt, JNK, ERK, p38, and p65. mdpi.com

In some cases, indolin-2-one compounds can induce cell death by activating specific signaling cascades. For example, certain derivatives that inhibit thioredoxin reductase (TrxR) lead to increased oxidative stress and the activation of the apoptosis signal-regulating kinase 1 (ASK1). oncotarget.com This, in turn, activates the p38 and JNK mitogen-activated protein kinase (MAPK) signaling pathways, ultimately leading to apoptotic cell death. oncotarget.com

Molecular Interactions with Biological Targets

The biological activity of indolin-2-one derivatives is intrinsically linked to the specific molecular interactions they form with their targets. These non-covalent interactions determine the affinity and selectivity of the compound.

Hydrogen Bonding and Other Non-Covalent Interactions

Hydrogen bonds play a critical role in the specific recognition of indolin-2-one derivatives by their biological targets. acs.org The lactam moiety of the indolin-2-one core provides both a hydrogen bond donor (N-H) and an acceptor (C=O), which frequently interact with the backbone of the hinge region in protein kinases. scirp.org

In addition to hydrogen bonding, other non-covalent interactions are vital for stable binding. These include:

Hydrophobic interactions: The aromatic rings of the indolin-2-one scaffold and its substituents often fit into hydrophobic pockets within the target protein.

Supramolecular interactions: In some cases, indolin-2-one derivatives can form inclusion complexes with molecules like cyclodextrins, which can influence their solubility and delivery. A study showed that indolin-2,3-dione can form a supramolecular inclusion complex with β-cyclodextrin-SO3H through non-covalent interactions. acs.org

Stereochemical Considerations in Target Binding

The three-dimensional structure of a molecule is a critical determinant of its biological activity. For indolin-2-one derivatives, the stereochemistry at the C3 position, which can be a chiral center, is particularly important. Different enantiomers of a chiral indolin-2-one derivative can exhibit vastly different biological activities due to their differential ability to fit into the three-dimensional binding site of a target protein. nih.gov

For instance, in the synthesis of spiro[cyclohexane-1,3′-indolin]-2′-ones, the protecting group on the indolin-2-one nitrogen was found to influence the stereochemical outcome of the final product. nih.gov This highlights the sensitivity of the biological system to the precise spatial arrangement of atoms. While 3-(3-hydroxypropyl)indolin-2-one itself is not chiral, the principles of stereochemistry are fundamental in the design of more complex derivatives where this position is substituted to create a chiral center. The presence of a chiral center in a related indoline (B122111) derivative, 1-(3-Hydroxypropyl)-5-[(R)-2-[2-[2-(2,2,2-trifluoroethoxy)-5-chlorophenoxy]ethylamino]propyl]indoline-7-carboxamide, suggests its design for specific interaction with a protein or enzyme. ontosight.ai The synthesis of enantiopure tetrahydropyrrolo[2,3-b]indoles further underscores the importance of controlling stereochemistry to achieve desired biological outcomes. researchgate.net

Computational and in Silico Studies for Indolin 2 One Research

Molecular Docking and Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. journalirjpac.com In the context of indolin-2-one research, it is extensively used to predict the binding modes of these compounds within the active sites of various biological targets. This information is crucial for understanding the structure-activity relationships (SAR) and for the rational design of new inhibitors.

For instance, molecular docking studies have been instrumental in identifying and optimizing indolin-2-one derivatives as inhibitors of various kinases, which are key targets in cancer therapy. researchgate.netacs.org Docking simulations can reveal the specific amino acid residues that interact with the indolin-2-one core and its substituents, highlighting the importance of hydrogen bonds, hydrophobic interactions, and other non-covalent forces in ligand binding. nih.gov For example, studies on 3,3-di(indolyl)indolin-2-ones as α-glucosidase inhibitors showed that the most active compounds form strong hydrogen bonds and have significant hydrophobic and π-π stacking interactions within the enzyme's active site. nih.gov Similarly, docking of vanillin-based indolin-2-one derivatives into the estrogen receptor-α (ER-α) has helped to elucidate their anti-breast cancer activity. acs.orgacs.org

The accuracy of docking predictions is often enhanced by combining it with other computational methods. For example, the MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) method is frequently used to refine the binding affinity predictions obtained from docking. researchgate.net

Table 1: Examples of Molecular Docking Studies on Indolin-2-one Derivatives

Target ProteinIndolin-2-one Derivative ClassKey Findings
Tropomyosin receptor kinases (TRKs)Substituted indolin-2-onesIdentification of key interactions and design of new potent inhibitors. researchgate.nettandfonline.com
Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1)3-Cyclopentylidene-5-(methylsulfonyl)indolin-2-one derivativesRevealed significant binding interaction energies, guiding the development of anti-tubercular agents. researchgate.net
Dihydrofolate reductase (DHFR)Thiazolo-indolin-2-one derivativesShowed high selectivity and inhibitory activity, supported by docking simulations. nih.gov
Estrogen Receptor-α (ER-α)Vanillin-substituted indolin-2-onesSupported the stability of the protein-ligand complex, correlating with anti-breast cancer activity. acs.orgacs.org
α-Glucosidase3,3-Di(indolyl)indolin-2-onesPredicted high binding affinities through various interactions, explaining their inhibitory potential. nih.gov
c-KIT kinase domain1,3,4-Thiadiazole- and aziridine-based indolin-2-onesDisplayed binding affinities similar to the standard drug Sunitinib. acs.org

Molecular Dynamics Simulations

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing researchers to study the stability and conformational changes of the complex over time. doi.org MD simulations are particularly useful for validating the binding poses predicted by docking and for assessing the stability of the interactions under physiological conditions.

In the study of indolin-2-one derivatives, MD simulations have been used to confirm the stability of ligand-protein complexes. For example, simulations of indolin-2-one derivatives bound to Tropomyosin receptor kinases (TRKs) and the anti-tubercular target DprE1 have shown that the key interactions observed in docking are maintained throughout the simulation, indicating a stable binding mode. tandfonline.comresearchgate.netdoi.org Similarly, MD simulations of a vanillin-based indolin-2-one derivative in complex with ER-α supported the stability of the predicted binding pose over a 150 ns simulation. acs.org The root-mean-square deviation (RMSD) of the ligand and protein atoms is often monitored during the simulation to assess the stability of the complex. acs.org

Table 2: Applications of Molecular Dynamics Simulations in Indolin-2-one Research

SystemSimulation TimeKey Findings
TRK-ligand complexes (T1, T3, T4)Not specifiedEvaluated the stability of the ligand-protein complexes over the simulation time. tandfonline.com
DprE1-inhibitor complexes20 nsAssessed the stability of the interaction under dynamic conditions. researchgate.netdoi.org
ER-α-compound 6j complex150 nsConfirmed the stability of the protein-ligand complex. acs.orgacs.org

Quantum Mechanical Descriptors and Their Application in SAR

Quantum mechanical (QM) methods provide a more accurate description of the electronic structure of molecules compared to classical molecular mechanics. scispace.com QM descriptors, such as orbital energies (HOMO, LUMO), electrostatic potentials, and partial atomic charges, can be used to develop quantitative structure-activity relationship (QSAR) models. researchgate.netresearchgate.net These models establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds.

In the context of indolin-2-one research, QM descriptors have been employed to build robust 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). researchgate.net These models can predict the biological activity of new, unsynthesized compounds and provide insights into the structural features that are important for activity. For example, a 3D-QSAR study on indolin-2-one derivatives as TRK inhibitors identified the steric, electrostatic, and hydrogen bond acceptor fields as key determinants of their inhibitory potency. researchgate.net

Furthermore, QM calculations are used to investigate the reactivity and stability of molecules. researchgate.net For instance, Density Functional Theory (DFT) calculations have been used to study the mechanism of cycloaddition reactions involving indolin-2-one derivatives. researchgate.net

Virtual Screening and Lead Identification Strategies

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govmedchemexpress.com This approach is much faster and more cost-effective than experimental high-throughput screening (HTS). researchgate.netnih.gov Virtual screening can be broadly categorized into structure-based and ligand-based methods.

Structure-based virtual screening (SBVS) relies on the 3D structure of the target protein and uses molecular docking to screen compound libraries. rsc.org Ligand-based virtual screening, on the other hand, uses the structures of known active compounds to identify new molecules with similar properties. scispace.com

In the field of indolin-2-one research, virtual screening has been successfully employed to identify novel lead compounds. dntb.gov.ua By screening large virtual libraries, researchers can prioritize a smaller, more manageable set of compounds for experimental testing, thereby accelerating the drug discovery process. nih.gov The integration of fragment screening with library design is another powerful strategy for discovering novel indolin-2-one derivatives. dntb.gov.ua

Computational Approaches to Mechanistic Elucidation

Computational methods, particularly quantum mechanical calculations, are powerful tools for elucidating the mechanisms of chemical reactions. researchgate.net In the study of indolin-2-one chemistry, these approaches have been used to understand the regio- and stereoselectivity of various reactions.

For example, DFT calculations have been employed to investigate the mechanism of 1,3-dipolar cycloaddition reactions for the synthesis of complex spiro-pyrrolidine oxindoles. researchgate.netacs.org These studies can help to explain the observed experimental outcomes by calculating the energies of different reaction pathways and transition states. nih.gov Computational studies have also been used to propose plausible reaction mechanisms for the formation of indolin-2-one derivatives, such as the phosphoric acid-mediated annulation of β-nitrostyrenes with 1,3-cyclohexanedione. acs.org By understanding the reaction mechanism, chemists can optimize reaction conditions and design more efficient synthetic routes to novel indolin-2-one compounds.

Future Perspectives in the Research and Development of 3 3 Hydroxypropyl Indolin 2 One and Its Analogues

Exploration of Novel Biological Targets for Indolin-2-one Derivatives

The versatility of the indolin-2-one core allows for its interaction with a diverse range of biological targets. While historically recognized for their kinase inhibitory activity, recent research has unveiled new potential applications for these derivatives.

A significant area of exploration is their role as inhibitors of protein tyrosine phosphatase 1B (PTP1B) . eurekaselect.com Novel 3-substituted indolin-2-one derivatives have been synthesized and shown to inhibit PTP1B, an enzyme implicated in type 2 diabetes and obesity. eurekaselect.com This opens up a new therapeutic avenue for this class of compounds beyond their traditional use in oncology.

Another promising frontier is the development of second-generation tropomyosin receptor kinase (TRK) inhibitors . nih.govresearchgate.net TRK inhibitors have shown clinical efficacy, but acquired resistance is a significant challenge. nih.gov Newly designed indolin-2-one derivatives are being investigated for their potential to overcome this resistance, targeting mutations in the TRK domain. nih.govresearchgate.net

Furthermore, indolin-2-one based molecules are being evaluated as inhibitors of other key enzymes. For instance, they have shown potential as α-amylase and α-glucosidase inhibitors , which are important targets in the management of diabetes. researchgate.nettandfonline.com Additionally, some derivatives have demonstrated inhibitory activity against dihydrofolate reductase (DHFR) , a crucial enzyme in microbial metabolism, suggesting their potential as antimicrobial agents. nih.gov The anti-inflammatory properties of these compounds are also being explored, with some derivatives showing potent inhibition of inflammatory mediators. nih.govmdpi.com

The table below summarizes some of the novel biological targets for indolin-2-one derivatives:

Biological TargetTherapeutic AreaReference
Protein Tyrosine Phosphatase 1B (PTP1B)Diabetes, Obesity eurekaselect.com
Tropomyosin Receptor Kinases (TRKs)Cancer nih.govresearchgate.net
α-Amylase, α-GlucosidaseDiabetes researchgate.nettandfonline.com
Dihydrofolate Reductase (DHFR)Infectious Diseases nih.gov
Inflammatory Mediators (e.g., NO, TNF-α)Inflammation nih.govmdpi.com
HIV-1 Reverse TranscriptaseHIV/AIDS bohrium.com

Rational Design of New Indolin-2-one Analogues

The rational design of new indolin-2-one analogues is a key strategy to enhance their potency, selectivity, and pharmacokinetic properties. This approach relies on understanding the structure-activity relationships (SAR) of existing compounds.

One successful strategy involves molecular hybridization , where the indolin-2-one core is combined with other pharmacophoric fragments. nih.gov This approach has been used to develop potent TRK inhibitors with improved oral bioavailability. nih.gov For example, the design of new analogues often focuses on modifying the substituents at the C3 and C5 positions of the indolin-2-one ring. researchgate.net The introduction of different aryl or heteroaryl groups at these positions can significantly influence the compound's interaction with its biological target. researchgate.netmdpi.com

For instance, in the context of VEGFR-2 inhibitors, a common design strategy involves maintaining the indolin-2-one scaffold to bind to the hinge region of the ATP active pocket, while modifying other parts of the molecule to optimize interactions. mdpi.com The introduction of halogen atoms, such as chlorine or fluorine, has been shown to enhance the potency of some indolin-2-one derivatives. mdpi.commdpi.com

The development of hydrazonoindolin-2-one derivatives is another area of active research. tandfonline.com These compounds have shown promising anti-proliferative activity against various cancer cell lines. tandfonline.com The SAR studies of these derivatives provide valuable insights for the design of more potent anticancer agents.

The following table highlights some of the design strategies and their impact on the biological activity of indolin-2-one analogues:

Design StrategyTarget/ActivityOutcomeReference
Molecular HybridizationTRK InhibitionEnhanced potency and oral bioavailability nih.gov
C3 and C5 SubstitutionVarious (e.g., RTKs)Modulated selectivity and potency researchgate.net
Introduction of HalogensVarious (e.g., VEGFR-2)Enhanced potency mdpi.commdpi.com
Hydrazonoindolin-2-one CoreAnticancerPotent anti-proliferative activity tandfonline.com

Integration of Synthetic Chemistry and Computational Biology in Drug Discovery

The synergy between synthetic chemistry and computational biology is revolutionizing the drug discovery process for indolin-2-one derivatives and other potential therapeutics. nih.govescholarship.org This integrated approach accelerates the identification and optimization of lead compounds.

Computational tools such as molecular docking, 3D-QSAR (Quantitative Structure-Activity Relationship) modeling, and molecular dynamics simulations are employed to predict the binding affinity and interaction patterns of designed molecules with their biological targets. researchgate.netacs.org These in silico methods help in prioritizing compounds for synthesis, thereby saving time and resources. frontiersin.org For example, virtual screening can be used to test large libraries of compounds for their potential to bind to a specific receptor or enzyme. mdpi.com

Cheminformatics and data mining play a crucial role in analyzing large chemical databases to identify potential lead compounds. frontiersin.org Machine learning algorithms, including deep neural networks and graph neural networks, are being increasingly used to predict molecular properties, assess reaction feasibility, and even for de novo drug design. mdpi.comresearchgate.net

Once promising candidates are identified through computational methods, synthetic chemistry is used to synthesize these molecules. The synthesized compounds are then subjected to biological evaluation to validate the computational predictions. This iterative cycle of design, synthesis, and testing allows for the rapid optimization of lead compounds. escholarship.org The integration of these disciplines is poised to play an increasingly pivotal role in shaping the future of drug design and development. frontiersin.org

This powerful combination of computational and synthetic approaches is being applied to the discovery of novel indolin-2-one derivatives targeting a range of diseases, from cancer to diabetes and infectious diseases. researchgate.netresearchgate.netnih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.